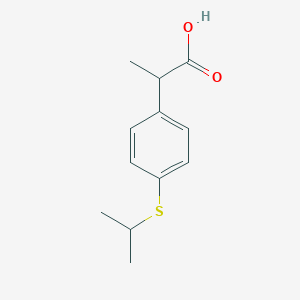

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the active form. Ibuprofen is commonly used to treat pain, fever, and inflammation associated with conditions such as arthritis, menstrual cramps, and headaches.

Mecanismo De Acción

The mechanism of action of alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid involves inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Ibuprofen selectively inhibits the COX-2 enzyme, which is induced in response to inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins involved in the maintenance of normal physiological functions.

Efectos Bioquímicos Y Fisiológicos

Ibuprofen produces a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antipyresis. It also has effects on platelet aggregation, renal function, and gastrointestinal mucosa. Ibuprofen has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs, although it can still cause adverse effects such as stomach ulcers and bleeding in some individuals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ibuprofen has several advantages for use in laboratory experiments, including its well-established pharmacological properties, availability, and low cost. However, its use can be limited by its potential for non-specific effects and its potential to interfere with other biological processes. Careful experimental design and controls are necessary to ensure that any observed effects are specific to the intended targets.

Direcciones Futuras

Future research on alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid may focus on its potential use in combination with other drugs or therapies for the treatment of various diseases. It may also involve the development of new formulations or delivery methods to improve its efficacy and safety. Additionally, further studies may investigate the molecular mechanisms underlying its pharmacological effects and potential targets for drug development.

Métodos De Síntesis

Ibuprofen can be synthesized from the starting material isobutylbenzene through a series of chemical reactions. The first step involves the oxidation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to 4-isobutylphenylacetic acid through a Grignard reaction. The final step involves the resolution of the racemic mixture of 4-isobutylphenylacetic acid into its enantiomers using chiral resolution techniques.

Aplicaciones Científicas De Investigación

Ibuprofen has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in reducing pain, inflammation, and fever in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Ibuprofen has also been investigated for its potential use in the prevention and treatment of various cancers, cardiovascular diseases, and neurodegenerative disorders.

Propiedades

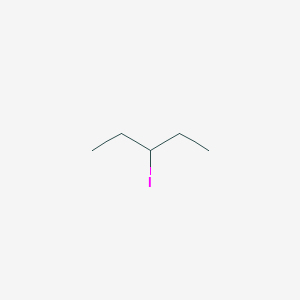

Número CAS |

129602-93-3 |

|---|---|

Nombre del producto |

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |

Fórmula molecular |

C12H16O2S |

Peso molecular |

224.32 g/mol |

Nombre IUPAC |

2-(4-propan-2-ylsulfanylphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O2S/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |

Clave InChI |

ROMJDXPPIZDMLO-UHFFFAOYSA-N |

SMILES |

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |

SMILES canónico |

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |

Sinónimos |

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

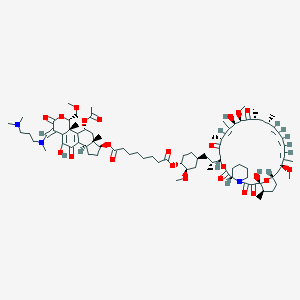

![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)